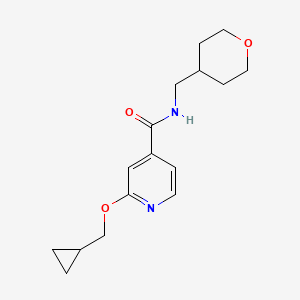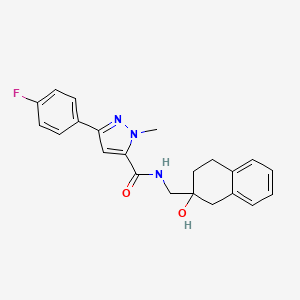![molecular formula C20H22ClN3O4S B2684747 4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide CAS No. 478030-14-7](/img/structure/B2684747.png)
4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-chloro-N’-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide” is a chemical with the molecular formula C20H22ClN3O4S . It’s important to note that the information available for this compound is limited .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The molecular weight of “4-chloro-N’-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide” is 435.92 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .Scientific Research Applications
Synthesis and Biological Activities
Research on compounds related to 4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide primarily focuses on their synthesis and potential biological activities. For instance, a study by El‐Emary et al. (2002) explored the synthesis of new heterocycles based on similar sulfonamide structures, demonstrating their antimicrobial activities (El‐Emary, Al-muaikel, & Moustafa, 2002). Similarly, Karaman et al. (2016) synthesized novel sulfonyl hydrazone compounds with piperidine derivatives and evaluated their antioxidant capacity and anticholinesterase activity (Karaman et al., 2016).
Antimicrobial and Anticancer Potential
The antimicrobial and anticancer potential of related compounds is a significant area of study. Khalid et al. (2016) investigated the anti-bacterial properties of N-substituted derivatives of compounds structurally similar to 4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide (Khalid et al., 2016). Bashandy et al. (2011) synthesized novel sulfones with hydrazide moieties, showing in vitro anticancer activity against breast cancer cell lines (Bashandy et al., 2011).
Antimicrobial Activity in Agriculture
Vinaya et al. (2009) explored the synthesis and antimicrobial activity of derivatives against pathogens affecting tomato plants, demonstrating the potential agricultural applications of these compounds (Vinaya et al., 2009).
Metabolic Studies
Hvenegaard et al. (2012) conducted a study on the metabolic pathways of a novel antidepressant, which could be relevant to understanding the metabolism of similar compounds (Hvenegaard et al., 2012).
Corrosion Inhibition
Research by Ichchou et al. (2019) on aromatic sulfonohydrazides, including compounds similar to 4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide, showed their potential as corrosion inhibitors for carbon steel in acidic media (Ichchou et al., 2019).
Diabetes Treatment
A study by ur-Rehman et al. (2018) synthesized derivatives for potential treatment of type II diabetes, demonstrating the diverse therapeutic applications of these compounds (ur-Rehman et al., 2018).
Safety and Hazards
properties
IUPAC Name |
N'-(4-chlorobenzoyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S/c1-14-2-8-18(9-3-14)29(27,28)24-12-10-16(11-13-24)20(26)23-22-19(25)15-4-6-17(21)7-5-15/h2-9,16H,10-13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLVWHPUBFVAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2684664.png)

![9-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2684668.png)
![7-[(6-Chloro-2-fluorophenyl)methyl]-8-[(2-ethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2684671.png)

![N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2684673.png)
![ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/no-structure.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2684675.png)
![Ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2684678.png)

![N-(2-chloro-3-pyridinyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2684681.png)

